
1-Benzyl-1H-indole-2,3-dicarboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Benzyl-1H-indole-2,3-dicarboxylic acid is a compound belonging to the indole family, which is a significant class of heterocyclic compounds. Indoles are known for their presence in various natural products and pharmaceuticals, exhibiting a wide range of biological activities
Preparation Methods
The synthesis of 1-Benzyl-1H-indole-2,3-dicarboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 1-benzylindole with diethyl oxalate in the presence of a base, followed by hydrolysis to yield the desired dicarboxylic acid . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
1-Benzyl-1H-indole-2,3-dicarboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, converting the carboxylic groups to alcohols.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Scientific Research Applications
1-Benzyl-1H-indole-2,3-dicarboxylic acid has several applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of various indole derivatives, which are important in the development of new pharmaceuticals.
Biology: The compound is used in studies related to enzyme inhibition and receptor binding, providing insights into biological processes.
Mechanism of Action
The mechanism of action of 1-Benzyl-1H-indole-2,3-dicarboxylic acid involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved often include modulation of signal transduction processes, affecting cellular functions .
Comparison with Similar Compounds
1-Benzyl-1H-indole-2,3-dicarboxylic acid can be compared with other indole derivatives such as:
1-Benzyl-1H-indole-3-carboxylic acid: Similar in structure but with different functional groups, leading to varied biological activities.
1-Benzyl-1H-indole-2-carboxylic acid: Another related compound with distinct chemical properties and applications.
The uniqueness of this compound lies in its dual carboxylic acid groups, which provide additional sites for chemical modification and potential biological interactions.
Properties
CAS No. |
121195-60-6 |
|---|---|
Molecular Formula |
C17H13NO4 |
Molecular Weight |
295.29 g/mol |
IUPAC Name |
1-benzylindole-2,3-dicarboxylic acid |
InChI |
InChI=1S/C17H13NO4/c19-16(20)14-12-8-4-5-9-13(12)18(15(14)17(21)22)10-11-6-2-1-3-7-11/h1-9H,10H2,(H,19,20)(H,21,22) |
InChI Key |
QHSDWBPHKRGEBW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CN2C3=CC=CC=C3C(=C2C(=O)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


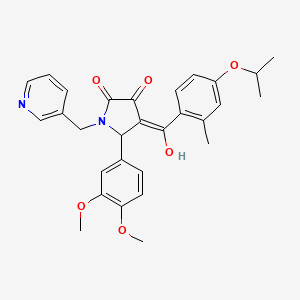

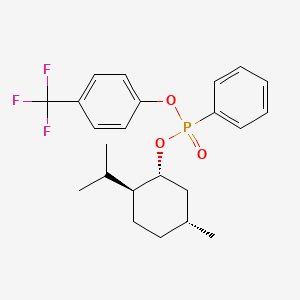
![1H-Pyrrolo[2,3-b]pyridine hydrate](/img/structure/B12895818.png)
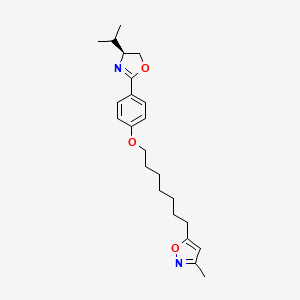

![Imidazo[1,2-a]pyrazin-8-amine, N-[2-(4-morpholinyl)ethyl]-3-phenyl-](/img/structure/B12895834.png)
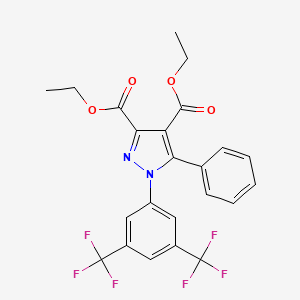


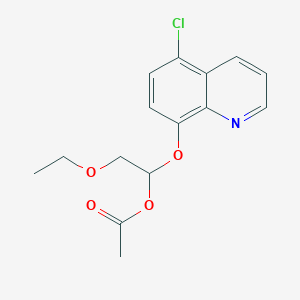
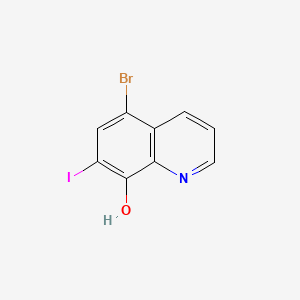

![2-(Hydroxymethyl)benzo[d]oxazole-7-carbonyl chloride](/img/structure/B12895874.png)
